molecular formula C23H27N5O6S3 B2607733 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 314259-56-8

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2607733
CAS No.: 314259-56-8
M. Wt: 565.68
InChI Key: NBXMBNZNBOZDPK-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a sulfonyl group and a thiadiazole moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and ethyl chloroacetate, followed by coupling with the benzamide intermediate.

    Attachment of the Morpholino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and thiadiazole groups could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.

    4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The unique combination of the sulfonyl, thiadiazole, and benzamide groups in 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O6S3/c1-4-21-25-26-23(35-21)27-36(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)37(32,33)28-13-15(2)34-16(3)14-28/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXMBNZNBOZDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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